molecular formula C9H9IO B6317239 4-Iodo-2,6-dimethylbenzaldehyde CAS No. 160682-01-9

4-Iodo-2,6-dimethylbenzaldehyde

Cat. No. B6317239
M. Wt: 260.07 g/mol
InChI Key: BHLAWHSARRXXPR-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9IO. It is used in the preparation of multiporphyrin arrays as light-harvesting model compounds and related molecular photonic devices . Its molecular weight is 260.07 .


Molecular Structure Analysis

The molecular structure of 4-Iodo-2,6-dimethylbenzaldehyde consists of an iodine atom attached to the benzene ring at the 4th position, and two methyl groups attached at the 2nd and 6th positions. The benzaldehyde group is attached at the 1st position .

Scientific Research Applications

Synthesis and Chemical Properties

4-Iodo-2,6-dimethylbenzaldehyde is an important compound in the field of organic chemistry, particularly in synthesis processes. For example, Akula et al. (2002) explored the synthesis of 2,4-dimethyl-5-iodobenzaldehyde, a similar compound, highlighting the challenges and novel methods in its preparation. This research underscores the complexities and innovative approaches required in synthesizing such compounds (Akula, Zhang, & Kabalka, 2002).

Ultraviolet Absorption and Environmental Impact

The study by El Dib et al. (2008) focuses on the ultraviolet absorption cross-sections of various dimethylbenzaldehydes, including 2,6-dimethylbenzaldehyde. Their findings are significant in understanding the environmental behavior and photolysis of these compounds in the troposphere, thus providing insights into their environmental impact and behavior (El Dib, Chakir, & Mellouki, 2008).

Applications in Analytical Chemistry

Shin et al. (1996) developed a technique for the determination of iodine, iodide, and iodate in aqueous solutions using derivatization of iodine in the presence of 2,6-dimethylphenol. This research illustrates the applications of derivatives of 2,6-dimethylbenzaldehyde in analytical chemistry, particularly in the sensitive detection and quantification of iodine-related compounds (Shin, Oh-Shin, Kim, & Ryu, 1996).

Safety And Hazards

The safety data sheet for 4-Iodo-2,6-dimethylbenzaldehyde indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-iodo-2,6-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLAWHSARRXXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,6-dimethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Liu, P Vairaprakash, JS Lindsey - New Journal of Chemistry, 2019 - pubs.rsc.org
A hydrophobic dipyrrin has been attached to a heterotelechelic amphiphilic random copolymer as part of a single-polymer–single-cargo strategy. The polymer–dipyrrin (“Pod-dipyrrin”) …
Number of citations: 9 pubs.rsc.org

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